molecular formula C14H13N3O2 B11052230 3-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole

3-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole

Cat. No.: B11052230
M. Wt: 255.27 g/mol
InChI Key: AOEVGDYMVVQTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole ring, followed by cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxyphenyl derivatives, while reduction of the isoxazole ring may produce pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole
  • 3-(4-Chlorophenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole
  • 3-(4-Nitrophenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole

Uniqueness

3-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-YL)isoxazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-(1-methylpyrazol-4-yl)-1,2-oxazole

InChI

InChI=1S/C14H13N3O2/c1-17-8-11(7-15-17)13-9-19-16-14(13)10-3-5-12(18-2)6-4-10/h3-9H,1-2H3

InChI Key

AOEVGDYMVVQTLI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.